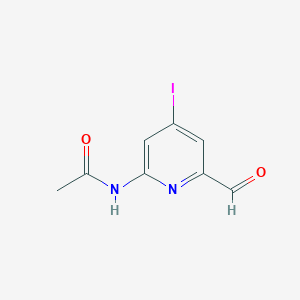

N-(6-Formyl-4-iodopyridin-2-YL)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2O2 |

|---|---|

Molecular Weight |

290.06 g/mol |

IUPAC Name |

N-(6-formyl-4-iodopyridin-2-yl)acetamide |

InChI |

InChI=1S/C8H7IN2O2/c1-5(13)10-8-3-6(9)2-7(4-12)11-8/h2-4H,1H3,(H,10,11,13) |

InChI Key |

LAZAOLXXEJEDKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=N1)C=O)I |

Origin of Product |

United States |

Synthetic Strategies for N 6 Formyl 4 Iodopyridin 2 Yl Acetamide and Analogues

Classical and Contemporary Approaches to Pyridine (B92270) Ring Functionalization

The construction of the N-(6-Formyl-4-iodopyridin-2-YL)acetamide scaffold requires the precise introduction of three different functional groups onto the pyridine ring. This necessitates a careful selection of synthetic methodologies that allow for regioselective functionalization.

Formylation Methodologies for Pyridine Systems

The introduction of a formyl group onto a pyridine ring is a key transformation. Classical methods often rely on the Vilsmeier-Haack reaction, which is effective for electron-rich aromatic and heterocyclic compounds. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. The regioselectivity of this reaction is highly dependent on the electronic properties of the substituents already present on the pyridine ring.

Contemporary approaches offer milder and more versatile alternatives. For instance, metal-catalyzed C-H formylation has emerged as a powerful tool. These methods often utilize a directing group to achieve high regioselectivity. While direct formylation of an appropriately substituted pyridine precursor is a viable option, the formyl group can also be introduced via the oxidation of a methyl group or the reduction of a carboxylic acid derivative.

Acetamide (B32628) Formation on Pyridine Scaffolds

The acetamido group is a common feature in many biologically active molecules. Its formation on a pyridine scaffold is typically straightforward, involving the acylation of an aminopyridine precursor. This is generally achieved by reacting the aminopyridine with acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. The reactivity of the amino group can be influenced by the other substituents on the pyridine ring.

The acetamido group can also serve as a directing group in subsequent electrophilic aromatic substitution reactions, influencing the position of incoming electrophiles. This property is crucial when planning a multi-step synthesis of a polysubstituted pyridine.

Regioselective Iodination of Pyridine Rings

The introduction of an iodine atom onto a pyridine ring can be accomplished through various methods, with regioselectivity being a primary consideration. Electrophilic iodination is a common approach, using reagents such as molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). The position of iodination is directed by the existing substituents on the ring; electron-donating groups generally direct ortho- and para-, while electron-withdrawing groups direct meta-.

For pyridine itself, which is an electron-deficient heterocycle, electrophilic substitution is often challenging and requires harsh conditions. However, the presence of activating groups, such as an amino or acetamido group, can facilitate the reaction. Radical-based C-H iodination protocols have also been developed, offering alternative regioselectivities. rsc.org For instance, pyridones and pyridines can undergo C3 and C5 iodination through such radical pathways. rsc.org

Table 1: Comparison of Pyridine Functionalization Methods

| Functionalization | Method | Reagents | Advantages | Disadvantages |

| Formylation | Vilsmeier-Haack | POCl₃, DMF | Well-established, good for electron-rich systems | Can be harsh, regioselectivity issues |

| C-H Formylation | Metal catalyst, formyl source | High regioselectivity with directing groups | Catalyst cost and sensitivity | |

| Acetamide Formation | Acylation | Acetyl chloride, Acetic anhydride | High yielding, straightforward | Requires an amino precursor |

| Iodination | Electrophilic Iodination | I₂, NIS | Readily available reagents | Regioselectivity can be an issue |

| Radical Iodination | Radical initiator, Iodine source | Alternative regioselectivity | Can be less selective |

Targeted Synthesis of N-(6-Formyl-4-iodopyridin-2-YL)acetamide

A targeted synthesis of N-(6-Formyl-4-iodopyridin-2-YL)acetamide requires a strategic sequence of reactions to install the three functional groups with the correct regiochemistry. Both multi-step linear sequences and convergent/divergent approaches can be envisioned.

Multi-step Reaction Sequences for Precursor Derivatization

A plausible multi-step synthesis would likely start from a readily available substituted pyridine. One possible retrosynthetic analysis suggests that the formyl group could be introduced last, given the potential for the aldehyde to interfere with earlier reactions.

A potential forward synthesis could commence with 2-aminopyridine. The amino group can be acetylated to form 2-acetamidopyridine. This acetamido group is an ortho-, para-director and an activating group, which can facilitate subsequent electrophilic substitution.

The next step would be the regioselective iodination of 2-acetamidopyridine. The acetamido group at the 2-position would direct iodination to the 5-position and to a lesser extent the 3-position. To achieve the desired 4-iodo substitution, a different strategy might be necessary, perhaps starting with a pre-functionalized pyridine ring where the 4-position is already halogenated (e.g., 2-amino-4-chloropyridine) followed by a halogen exchange reaction, or by utilizing directing group strategies that favor C4 functionalization.

Assuming the successful synthesis of 2-acetamido-4-iodopyridine, the final step would be the introduction of the formyl group at the 6-position. This could potentially be achieved through a directed ortho-metalation (DoM) strategy, where the acetamido group directs lithiation to the adjacent 3-position, or more likely, the nitrogen of the pyridine ring directs lithiation to the 6-position, followed by quenching with a formylating agent like DMF.

Table 2: Proposed Multi-step Synthesis

| Step | Starting Material | Reagent(s) | Product | Key Consideration |

| 1 | 2-Aminopyridine | Acetic anhydride | 2-Acetamidopyridine | Protection and activation |

| 2 | 2-Acetamidopyridine | NIS or I₂/oxidant | 2-Acetamido-4-iodopyridine (hypothetical) | Regioselectivity of iodination |

| 3 | 2-Acetamido-4-iodopyridine | n-BuLi, then DMF | N-(6-Formyl-4-iodopyridin-2-YL)acetamide | Regioselectivity of formylation |

Convergent and Divergent Synthetic Pathways

Beyond linear sequences, convergent and divergent strategies offer efficient ways to synthesize analogues of the target molecule.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For N-(6-Formyl-4-iodopyridin-2-YL)acetamide, a convergent approach could involve the synthesis of a suitably functionalized pyridine fragment already containing two of the required substituents, which is then coupled with a third component. For example, a 2-amino-4-iodopyridine fragment could be coupled with a precursor that introduces the acetamido and formyl groups in a single subsequent step or through a cross-coupling reaction. The synthesis of 2,4,6-trisubstituted pyridines can be achieved through convergent methods like olefin cross-metathesis followed by a Heck-cyclisation-elimination sequence. rsc.org

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of different analogues. For example, a key intermediate such as 2-amino-4-iodopyridine could be synthesized. From this central scaffold, a library of compounds could be generated by reacting the amino group with different acylating agents to produce various N-acyl derivatives. The 6-position could then be functionalized with a formyl group or other electrophiles. This strategy is particularly useful for generating a library of related compounds for structure-activity relationship (SAR) studies. A divergent approach could also involve the functionalization of a pre-formed pyridine N-oxide, which allows for regioselective introduction of various substituents. semanticscholar.org

Catalytic Methodologies in Pyridine-Amide Synthesis

Catalytic approaches offer atom-economical and efficient pathways for the synthesis of pyridine-amides, often providing high yields and selectivity under mild conditions. Transition metals, in particular, play a pivotal role in mediating a wide range of transformations.

Transition-metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly effective for functionalizing (hetero)aryl halides. rsc.org For instance, the iodine atom in a 4-iodopyridine (B57791) precursor can be readily substituted with various organic groups using these methods. The presence of a pyridyl directing group can facilitate the formation of stable complexes with metals like palladium, rhodium, iridium, and ruthenium, enabling subsequent functionalization reactions. rsc.org

These cross-coupling strategies are not limited to C-C bond formation but are also powerful tools for creating C-N bonds, which is essential for amide synthesis. researchgate.net The palladium-catalyzed Buchwald-Hartwig amination, for example, allows for the coupling of an aryl halide with an amine, providing a direct route to N-aryl amides. While many protocols exist, ligand-free palladium-catalyzed systems have been developed that can efficiently couple 2-halogenopyridines with various nucleophiles, demonstrating the versatility of this approach. rsc.org

| Cross-Coupling Reaction | Catalyst System (Example) | Bond Formed | Substrates | Ref. |

| Suzuki-Miyaura | Palladium / Ligand-free | C-C | (Hetero)aryl Halide + Boronic Acid | rsc.org |

| Stille Coupling | Palladium | C-C | (Hetero)aryl Halide + Organostannane | rsc.org |

| Buchwald-Hartwig Amination | Palladium / Ligand | C-N | Aryl Halide + Amine | researchgate.net |

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy, avoiding the pre-functionalization of substrates typically required in traditional cross-coupling. datapdf.com In this context, the amide group can act as a directing group, guiding a transition-metal catalyst to a specific C-H bond for activation and subsequent reaction.

Rhodium-catalyzed reactions have shown unique reactivity and selectivity in asymmetric C-H functionalization. acs.org Specifically, Rh(III)-catalyzed oxidative olefination allows for the direct introduction of an alkene moiety onto a pyridine ring. datapdf.com This method provides a powerful tool for elaborating the core structure of pyridine-based molecules. datapdf.com

Ruthenium catalysts are particularly effective for C-H arylation. mdpi.com The pyridine ring itself or a substituent like a carboxylate or amide can direct the ruthenium catalyst to the ortho C-H bond. nih.govacs.org Ruthenium(II) complexes have been successfully employed for the C-H arylation of arenes with various aryl halides, demonstrating broad substrate scope and robustness. acs.org This strategy allows for the direct coupling of pyridine derivatives with aryl or heteroaryl halides, providing a streamlined synthesis of biaryl compounds. acs.org For example, Ru(II)-catalyzed C-H arylation of 2-pyridones and 1-isoquinolinones using a pyridine directing group has been achieved with excellent yields. nih.gov

| C-H Functionalization | Catalyst (Example) | Transformation | Directing Group | Ref. |

| Olefination | Rhodium(III) | Pyridine C-H → Pyridine-Alkene | Pyridine N-Oxide | datapdf.com |

| Arylation | Ruthenium(II) | Arene C-H → Arene-Aryl | Carboxylate, Amide | acs.org |

| Glycosylation | Ruthenium | Aryl C-H → Aryl-Glycoside | Pyridine | nih.gov |

Carbonylative amination is a highly efficient one-pot method for directly introducing a carboxamide functional group onto an aromatic or heteroaromatic core. nih.gov This process involves the reaction of an aryl halide (such as an iodopyridine), carbon monoxide (CO), and an amine, mediated by a transition metal catalyst, typically palladium. nih.govmdpi.com

This methodology is particularly advantageous as it utilizes CO as an inexpensive C1 building block. nih.gov Palladium-catalyzed aminocarbonylation has proven effective for the synthesis of a wide variety of carboxamides from aryl and alkenyl halides. nih.gov Depending on the reaction conditions, such as CO pressure, it is possible to achieve either single or double carbonylation. mdpi.com Single carbonylation yields the corresponding amide, while double carbonylation can produce α-ketoamides, also known as glyoxylamides. nih.govmdpi.com The reaction demonstrates good functional group tolerance and high selectivity, making it a powerful tool for the synthesis of complex amides. nih.gov

Advanced Synthetic Techniques

To improve reaction efficiency, reduce environmental impact, and access novel reactivity, advanced synthetic techniques utilizing alternative energy sources have been developed.

Microwave-assisted organic synthesis utilizes the ability of polar molecules to generate heat through dielectric loss when subjected to microwave irradiation. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. jchps.comresearchgate.net

The application of microwave irradiation has been shown to promote a variety of reactions relevant to pyridine-amide synthesis. For instance, ruthenium-catalyzed multiple C-H bond arylation of 2-phenylpyridine (B120327) can be effectively promoted by microwave radiation at high temperatures. mdpi.com The synthesis of various aminopyridine acetamides has also been successfully achieved using this method. nih.gov The rapid and efficient heating provided by microwaves can overcome activation barriers and accelerate sluggish reactions, making it a valuable tool for constructing complex heterocyclic scaffolds. researchgate.net A comparison between conventional and microwave-assisted synthesis often highlights the superiority of the latter in terms of reaction speed and yield. jchps.com

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. researchgate.net This method is considered an environmentally friendly green synthesis approach that can lead to higher yields and significantly shorter reaction times compared to conventional techniques. researchgate.netnih.gov

Continuous Flow Methodologies

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to conventional batch processes. mdpi.comflinders.edu.aunih.govnih.gov The application of continuous flow methodologies to the synthesis of complex heterocyclic molecules like N-(6-formyl-4-iodopyridin-2-yl)acetamide can streamline multi-step sequences and improve control over reaction parameters. mdpi.comflinders.edu.au

While a direct continuous flow synthesis for N-(6-formyl-4-iodopyridin-2-yl)acetamide has not been extensively reported, a plausible multi-step flow process can be conceptualized based on established transformations of pyridine derivatives. organic-chemistry.orgbeilstein-journals.org Such a process would likely involve the sequential functionalization of a pyridine core, leveraging the precise control of residence time, temperature, and stoichiometry that flow reactors provide. nih.gov

A potential synthetic route amenable to a continuous flow setup could involve the N-oxidation of a substituted pyridine, followed by subsequent functionalization. For instance, the N-oxidation of pyridine derivatives has been shown to be highly efficient and safe in continuous flow microreactors, achieving high yields in significantly shorter reaction times compared to batch methods. organic-chemistry.org This approach could be adapted for a suitably substituted pyridine precursor.

The table below illustrates typical parameters that could be applied in a hypothetical continuous flow synthesis of a functionalized pyridine intermediate, based on data from analogous systems.

| Parameter | Value | Reference |

| Reactor Type | Packed-bed microreactor | organic-chemistry.org |

| Catalyst | Heterogeneous catalyst (e.g., TS-1) | organic-chemistry.org |

| Temperature | 25-150 °C | mdpi.combeilstein-journals.org |

| Pressure | 1-10 bar | nih.gov |

| Residence Time | < 10 minutes | organic-chemistry.orgbeilstein-journals.org |

| Throughput | 0.1-10 g/hour | mdpi.com |

This data highlights the potential for rapid and efficient synthesis of pyridine derivatives in continuous flow systems, which could be applied to the production of N-(6-formyl-4-iodopyridin-2-yl)acetamide.

Radiochemical Synthesis of N-(6-Formyl-4-iodopyridin-2-YL)acetamide Analogues (e.g., Carbon-11 Carbonylation)

The development of radiolabeled analogues of N-(6-formyl-4-iodopyridin-2-yl)acetamide is of significant interest for applications in positron emission tomography (PET) imaging. nih.gov Carbon-11 (¹¹C), a positron-emitting radionuclide with a short half-life of 20.4 minutes, is a common choice for labeling PET tracers. mdpi.com Palladium-mediated ¹¹C-carbonylation reactions have emerged as a robust method for the introduction of a [¹¹C]carbonyl group into various molecules, including those containing aryl iodides. nih.govrsc.orgdiva-portal.orgacs.orgnih.gov

This methodology is highly applicable to the synthesis of ¹¹C-labeled analogues of N-(6-formyl-4-iodopyridin-2-yl)acetamide, starting from a suitable iodo-pyridine precursor. The reaction involves the coupling of the aryl iodide with [¹¹C]carbon monoxide ([¹¹C]CO) in the presence of a palladium catalyst and a suitable nucleophile. nih.govnih.gov

The synthesis of a ¹¹C-labeled analogue would likely involve the reaction of a precursor, such as N-(4-iodo-6-methylpyridin-2-yl)acetamide, with [¹¹C]CO under palladium catalysis to introduce the ¹¹C-labeled formyl group. The reaction conditions, including the choice of palladium precursor, ligand, and solvent, would be critical for achieving high radiochemical yields and molar activity. nih.govdiva-portal.orgacs.org

The following table summarizes typical conditions and outcomes for palladium-mediated ¹¹C-carbonylation of aryl iodides, which are analogous to the proposed synthesis of ¹¹C-labeled N-(6-formyl-4-iodopyridin-2-yl)acetamide.

| Parameter | Condition/Outcome | Reference |

| Radionuclide | Carbon-11 (¹¹C) | mdpi.com |

| Precursor | Aryl Iodide | nih.govrsc.orgdiva-portal.org |

| Reagent | [¹¹C]Carbon Monoxide ([¹¹C]CO) | nih.govnih.gov |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | nih.govacs.org |

| Ligand | Xantphos | acs.orgnih.gov |

| Solvent | Dioxane, THF | nih.gov |

| Temperature | 80-150 °C | nih.gov |

| Radiochemical Yield (RCY) | 30-80% (decay-corrected) | rsc.orgdiva-portal.org |

| Molar Activity (Am) | 50-500 GBq/µmol | frontiersin.org |

| Synthesis Time | 30-45 minutes | frontiersin.org |

These findings demonstrate the feasibility of producing ¹¹C-labeled analogues of N-(6-formyl-4-iodopyridin-2-yl)acetamide for PET imaging studies, leveraging the well-established palladium-mediated ¹¹C-carbonylation of aryl iodides. nih.govrsc.orgdiva-portal.orgacs.orgnih.gov

Reactivity and Transformational Chemistry of N 6 Formyl 4 Iodopyridin 2 Yl Acetamide

Reactions at the Formyl Moiety

The formyl group (-CHO) is a versatile functional group that can undergo a wide array of chemical reactions. These reactions are central to the synthetic utility of N-(6-formyl-4-iodopyridin-2-yl)acetamide, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

The aldehyde functionality of the formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid, N-(6-carboxy-4-iodopyridin-2-yl)acetamide, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O) to avoid over-oxidation or side reactions with other functional groups.

Reduction: The formyl group is susceptible to reduction to a hydroxymethyl group (-CH2OH), yielding N-(6-(hydroxymethyl)-4-iodopyridin-2-yl)acetamide. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent often used for this purpose. For more robust reductions, lithium aluminum hydride (LiAlH4) can be employed, although care must be taken to control the reaction conditions to prevent the reduction of the acetamide (B32628) group.

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO4) | N-(6-carboxy-4-iodopyridin-2-yl)acetamide |

| Reduction | Sodium borohydride (NaBH4) | N-(6-(hydroxymethyl)-4-iodopyridin-2-yl)acetamide |

The electrophilic carbon of the formyl group readily reacts with nucleophiles, particularly primary amines, to form imines (Schiff bases). This condensation reaction is a cornerstone of combinatorial chemistry and is used to generate diverse molecular libraries. The reaction of N-(6-formyl-4-iodopyridin-2-yl)acetamide with a primary amine (R-NH2) typically proceeds under mild acidic or basic catalysis to afford the corresponding N-(6-((R-imino)methyl)-4-iodopyridin-2-yl)acetamide.

This reactivity is analogous to that of other pyridyl aldehydes, such as pyridine-2-carbaldehyde, which is known to form stable iminopyridine ligands with various amines. These ligands are of significant interest in coordination chemistry.

The formyl group can undergo nucleophilic addition with a variety of carbon and heteroatom nucleophiles.

Grignard and Organolithium Reagents: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the formyl group results in the formation of secondary alcohols. For example, reaction with methylmagnesium bromide would yield N-(6-(1-hydroxyethyl)-4-iodopyridin-2-yl)acetamide.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene. Reaction with a phosphorus ylide (Ph3P=CHR) allows for the introduction of a carbon-carbon double bond at the formyl position.

Cyanohydrin Formation: The addition of cyanide ion (from sources like HCN or TMSCN) to the formyl group leads to the formation of a cyanohydrin, N-(6-(cyano(hydroxy)methyl)-4-iodopyridin-2-yl)acetamide. This intermediate can be a precursor to alpha-hydroxy acids and alpha-amino alcohols.

Transformations Involving the Iodo Substituent

The iodine atom at the 4-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in these transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. echemi.com The iodo substituent in N-(6-formyl-4-iodopyridin-2-yl)acetamide makes it an ideal substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This allows for the formation of a new carbon-carbon bond, for instance, coupling with phenylboronic acid would yield N-(6-formyl-4-phenylpyridin-2-yl)acetamide.

Sonogashira Coupling: The Sonogashira reaction couples the iodopyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for the formation of aryl-alkyne bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the iodopyridine with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This provides a direct route to various N-aryl or N-heteroaryl derivatives. The reactivity of iodopyridines in Buchwald-Hartwig amination has been demonstrated, with the 4-position being a viable site for coupling. acs.orgnih.gov

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst, Base | Aryl- or vinyl-substituted pyridine |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | R-NH2 | Pd catalyst, Base | Amino-substituted pyridine |

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. stackexchange.comyoutube.com The presence of the iodo group, a good leaving group, at the 4-position makes N-(6-formyl-4-iodopyridin-2-yl)acetamide a suitable substrate for SNAr reactions.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). stackexchange.com Subsequent elimination of the iodide ion yields the substituted product. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed in these reactions, often requiring elevated temperatures. sci-hub.se The reactivity order for halogens as leaving groups in SNAr reactions on pyridines can vary depending on the nucleophile and reaction conditions, but iodine is generally a competent leaving group. nih.gov

Reactions of the Acetamide Linkage

The acetamide group at the C2 position of the pyridine ring is a key functional group whose reactivity can be selectively targeted. Its chemical behavior is influenced by the electronic properties of the substituted pyridine ring.

Hydrolysis and Amide Bond Modifications

The amide bond of N-(6-Formyl-4-iodopyridin-2-YL)acetamide is susceptible to hydrolysis under both acidic and basic conditions to yield 2-amino-6-formyl-4-iodopyridine and acetic acid. The reaction conditions determine the rate and efficiency of this transformation.

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Hydroxide ions act as a potent nucleophile, attacking the carbonyl carbon directly. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid.

Beyond simple hydrolysis, the amide bond can be strategically modified. In medicinal chemistry, for instance, amide groups are often replaced with bioisosteres to enhance metabolic stability or alter physicochemical properties. nih.gov The acetamido fragment can be replaced by structures like oxadiazoles (B1248032) or imidazoles, which can mimic the hydrogen bonding capabilities of the original amide. nih.gov

Table 1: Predicted Hydrolysis Outcomes for N-(6-Formyl-4-iodopyridin-2-YL)acetamide

| Condition | Reagents | Products |

| Acidic | aq. HCl, Heat | 2-Amino-6-formyl-4-iodopyridine hydrochloride, Acetic acid |

| Basic | aq. NaOH, Heat | 2-Amino-6-formyl-4-iodopyridine, Sodium acetate |

N-Alkylation and Acylation Reactions

The nitrogen atom of the acetamide group is generally not highly nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. nih.gov However, under specific conditions, it can undergo alkylation and acylation. Deprotonation with a strong base (e.g., sodium hydride) generates a highly nucleophilic amidate anion, which can then react with various electrophiles.

The alkylation of heterocyclic compounds containing amide functionalities can sometimes lead to a mixture of N- and O-alkylated products. nih.govresearchgate.net The reaction's regioselectivity (N- versus O-alkylation) is influenced by factors such as the nature of the cation, the solvent, and the alkylating agent. researchgate.net For N-(6-Formyl-4-iodopyridin-2-YL)acetamide, N-alkylation would yield a secondary amide derivative, while O-alkylation would produce an imidate ester.

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity towards both electrophilic and nucleophilic reagents. youtube.com The substituents on the ring—formyl, iodo, and acetamido groups—further modulate this reactivity.

Electrophilic Aromatic Substitution on Pyridine Systems

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack. quora.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further increasing the ring's deactivation. wikipedia.orgrsc.org

When EAS does occur, it preferentially takes place at the C3 (and C5) position. quimicaorganica.orgquora.com Attack at C2, C4, or C6 leads to an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.comquora.com

In N-(6-Formyl-4-iodopyridin-2-YL)acetamide, the ring is heavily substituted and strongly deactivated by the electron-withdrawing iodo and formyl groups. The acetamido group (-NHCOCH₃) is typically an activating, ortho-, para-director in benzene systems. However, on the electron-poor pyridine ring, its effect is diminished. The combined deactivating effects make further EAS on this molecule extremely difficult to achieve.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Influence on EAS |

| Ring Nitrogen | 1 | -I, -M (deactivating) | Strong deactivation, directs meta (C3, C5) |

| Acetamido | 2 | +M, -I (activating) | Directs ortho, para (to itself) |

| Iodo | 4 | -I (deactivating) | Weak deactivation |

| Formyl | 6 | -I, -M (deactivating) | Strong deactivation |

Nucleophilic Attack on the Pyridine Nucleus

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. youtube.com Nucleophilic attack is favored at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. youtube.comstackexchange.com

N-(6-Formyl-4-iodopyridin-2-YL)acetamide is highly activated for nucleophilic attack at the C4 position. This is due to several factors:

Leaving Group: The iodine atom is an excellent leaving group.

Ring Activation: The ring nitrogen and the powerful electron-withdrawing formyl group at the C6 position work synergistically to decrease electron density at the C4 position, making it highly electrophilic.

A wide variety of nucleophiles can displace the iodide, providing a straightforward route to diverse 4-substituted pyridine derivatives. sci-hub.se

Table 3: Examples of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-alkoxy-pyridine derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-arylthio-pyridine derivative |

| Amine | Ammonia (NH₃), primary/secondary amines | 4-amino-pyridine derivative |

| Cyanide | Sodium cyanide (NaCN) | 4-cyano-pyridine derivative |

Site-Selective Functionalization of N-Heteroarenes

Site-selective functionalization is crucial for the efficient synthesis of complex molecules. kaist.ac.kr N-(6-Formyl-4-iodopyridin-2-YL)acetamide possesses multiple distinct reactive sites, allowing for a high degree of controlled, stepwise functionalization. The development of transition-metal-catalyzed cross-coupling reactions has been particularly important for the selective modification of N-heteroarenes. catalysiscongress.comrsc.org

The C4-iodo group is the most prominent site for such transformations. It can readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

These reactions allow for the precise introduction of a wide array of substituents at the C4 position while leaving the formyl and acetamide groups untouched, provided the reaction conditions are carefully controlled. This site-selectivity is fundamental to using N-(6-Formyl-4-iodopyridin-2-YL)acetamide as a versatile building block in synthetic chemistry. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of N 6 Formyl 4 Iodopyridin 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H NMR spectrum of N-(6-Formyl-4-iodopyridin-2-YL)acetamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring are anticipated to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The formyl proton (CHO) is expected to be the most downfield signal, likely appearing above δ 9.5 ppm. The amide proton (NH) will likely present as a broad singlet, with its chemical shift being solvent-dependent. The methyl protons of the acetamide (B32628) group will appear as a sharp singlet in the upfield region, generally around δ 2.2 ppm.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of δ 190-200 ppm, while the carbonyl carbon of the acetamide group will likely appear around δ 170 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the positions of the iodo, formyl, and acetamido substituents. The methyl carbon of the acetamide group is expected to have a chemical shift in the upfield region, around δ 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(6-Formyl-4-iodopyridin-2-YL)acetamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.2 | ~25 |

| C=O (amide) | - | ~170 |

| NH | Variable (broad) | - |

| Pyridine-H3 | ~8.0-8.5 | ~115-125 |

| Pyridine-H5 | ~8.0-8.5 | ~120-130 |

| C-I | - | ~90-100 |

| C-NH | - | ~150-160 |

| C-CHO | - | ~155-165 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For instance, it would show a correlation between the pyridine ring protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group and the protonated carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, the formyl proton would show a correlation to the C-6 carbon of the pyridine ring, and the methyl protons would show correlations to the amide carbonyl carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of N-(6-Formyl-4-iodopyridin-2-YL)acetamide is expected to show a strong absorption band for the C=O stretching of the formyl group around 1700-1720 cm⁻¹. The C=O stretching of the amide group (Amide I band) is anticipated to appear around 1670-1690 cm⁻¹. The N-H stretching vibration of the amide is expected in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 2: Predicted IR and Raman Vibrational Frequencies for N-(6-Formyl-4-iodopyridin-2-YL)acetamide

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide) | 3200-3400 | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Methyl) | 2850-2960 | 2850-2960 |

| C=O Stretch (Formyl) | 1700-1720 | 1700-1720 |

| C=O Stretch (Amide I) | 1670-1690 | 1670-1690 |

| C=C, C=N Stretch (Pyridine) | 1400-1600 | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For N-(6-Formyl-4-iodopyridin-2-YL)acetamide (C₈H₇IN₂O₂), the expected exact mass is approximately 289.96 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern in the mass spectrum would likely involve the loss of characteristic fragments. For example, the loss of the acetyl group (CH₃CO, 43 Da) or the formyl group (CHO, 29 Da) would result in significant fragment ions. Cleavage of the C-I bond could also be observed, leading to a fragment corresponding to the loss of an iodine atom (127 Da).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for N-(6-Formyl-4-iodopyridin-2-YL)acetamide is not publicly available, predictions can be made based on related structures.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The molecule is expected to be largely planar due to the aromatic pyridine ring. The acetamide and formyl groups may exhibit some rotational freedom around the single bonds connecting them to the ring.

In the solid state, intermolecular hydrogen bonding is expected to be a dominant feature. The amide N-H group can act as a hydrogen bond donor, while the oxygen atoms of the formyl and amide carbonyl groups can act as hydrogen bond acceptors, potentially leading to the formation of chains or dimeric structures. Furthermore, C-H...π interactions, where a C-H bond from one molecule interacts with the π-system of the pyridine ring of a neighboring molecule, could also play a role in the crystal packing. The presence of the iodine atom may lead to halogen bonding, another type of non-covalent interaction that could influence the crystal packing.

Table 3: List of Compound Names

| Compound Name |

|---|

| N-(6-Formyl-4-iodopyridin-2-YL)acetamide |

| N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide |

Detailed Analysis of Supramolecular Assembly in Crystalline N-(6-Formyl-4-iodopyridin-2-YL)acetamide Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A thorough investigation into the supramolecular assembly and crystalline forms of N-(6-Formyl-4-iodopyridin-2-YL)acetamide reveals a significant gap in publicly accessible scientific literature and crystallographic databases. Despite extensive searches for detailed research findings, including crystal structure analyses and advanced spectroscopic characterizations, no specific data on the crystal packing, hydrogen bonding, or other non-covalent interactions for this particular compound could be located.

The structural elucidation of a chemical compound and the understanding of its supramolecular chemistry are fundamentally reliant on experimental data, most definitively provided by single-crystal X-ray diffraction analysis. This technique yields precise information regarding bond lengths, bond angles, unit cell parameters, and the spatial arrangement of molecules within the crystal lattice. Such data is the cornerstone for analyzing intermolecular interactions like hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, which collectively dictate the supramolecular assembly.

While general principles of supramolecular chemistry can offer educated predictions about the potential interactions involving the functional groups present in N-(6-Formyl-4-iodopyridin-2-YL)acetamide—namely the acetamide, formyl, iodo, and pyridine moieties—any detailed and scientifically rigorous discussion necessitates empirical data. For instance, the acetamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), likely leading to the formation of common supramolecular synthons such as catemeric chains or dimeric motifs. The pyridine nitrogen can act as a hydrogen bond acceptor, while the formyl group's oxygen atom also presents a potential acceptor site. Furthermore, the iodine atom introduces the possibility of halogen bonding, a significant and directional non-covalent interaction where the iodine atom acts as a Lewis acidic "halogen bond donor."

However, without experimental crystallographic data, any description of the supramolecular assembly of N-(6-Formyl-4-iodopyridin-2-YL)acetamide would be purely speculative. The creation of accurate data tables for crystallographic parameters and hydrogen bond geometries is therefore not possible at this time.

It is imperative for the scientific community that crystallographic data for novel compounds are deposited in accessible databases to facilitate further research and a deeper understanding of structure-property relationships. Until the crystal structure of N-(6-Formyl-4-iodopyridin-2-YL)acetamide is determined and published, a detailed and authoritative account of its supramolecular assembly in the crystalline form cannot be provided.

Computational and Theoretical Investigations of N 6 Formyl 4 Iodopyridin 2 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. These methods provide detailed information about electronic distribution, molecular orbital energies, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. tandfonline.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. mdpi.com Studies on various pyridine (B92270) derivatives have demonstrated the utility of DFT in understanding their molecular geometry, electronic properties, and chemical reactivity. tandfonline.com

For N-(6-Formyl-4-iodopyridin-2-YL)acetamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comias.ac.in The energies of these orbitals are critical indicators of chemical reactivity. A small HOMO-LUMO energy gap suggests high polarizability and chemical reactivity, indicating that the molecule is more readily able to undergo electronic transitions. nih.gov

The distribution of HOMO and LUMO across the molecule reveals likely sites for electrophilic and nucleophilic attack, respectively. In this molecule, the electron-withdrawing nature of the formyl, iodo, and acetamide (B32628) groups influences the electron density distribution on the pyridine ring, affecting its reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Substituted Pyridines

| Property | Value (eV) | Implication for N-(6-Formyl-4-iodopyridin-2-YL)acetamide |

| HOMO Energy | -6.5 to -7.5 | Indicates the energy of the outermost electrons; region of the molecule most likely to donate electrons in a reaction. |

| LUMO Energy | -1.0 to -2.0 | Represents the energy of the lowest energy unoccupied orbital; region most likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | A smaller gap suggests higher reactivity and lower kinetic stability. The substituents would modulate this gap. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) within a molecule. tandfonline.comresearchgate.net It provides a detailed picture of the bonding and lone-pair orbitals, revealing hyperconjugative interactions that contribute to molecular stability. nih.gov These interactions involve the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. acs.org

For N-(6-Formyl-4-iodopyridin-2-YL)acetamide, NBO analysis can quantify the natural atomic charges on each atom, highlighting the polarization of bonds. The analysis would likely show significant negative charges on the oxygen atoms of the formyl and acetamide groups and the nitrogen of the pyridine ring, while the adjacent carbon atoms would carry positive charges. The iodine atom, a halogen, is of particular interest as it can participate in halogen bonding, an interaction that arises from an anisotropic distribution of electron density on the halogen known as a "σ-hole". nih.govnih.gov NBO analysis can elucidate the orbital interactions responsible for such phenomena. acs.org

The stabilization energy, E(2), associated with donor-acceptor interactions is calculated, providing a quantitative measure of intramolecular charge transfer. Significant E(2) values indicate strong delocalization effects, which are crucial for understanding the molecule's electronic properties and stability. nih.govnih.gov

Table 2: Hypothetical Natural Atomic Charges and Key NBO Interactions

| Atom/Interaction | NBO Charge (a.u.) | E(2) (kcal/mol) | Significance |

| N (Pyridine) | -0.60 | - | High negative charge indicates a potential site for protonation or coordination. |

| O (Formyl) | -0.55 | - | Electronegative center, likely involved in hydrogen bonding. |

| O (Acetamide) | -0.65 | - | Strong electron-withdrawing character, influences adjacent amide bond. |

| I (Iodine) | +0.10 | - | Positive charge on the outer side (σ-hole) allows for halogen bonding interactions. acs.org |

| π(C=C) → π(C=O) | - | ~2-5 | Delocalization from the pyridine ring into the formyl group, affecting electronic properties. |

| LP(N) → σ(C-I) | - | ~1-3 | Interaction between the pyridine nitrogen lone pair and the anti-bonding orbital of the C-I bond, influencing bond strength. |

Computational thermochemistry is used to predict the thermodynamic properties of molecules and reaction pathways, such as enthalpies of formation, Gibbs free energies, and activation energies. researchgate.netrsc.org By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a chemical reaction. researchgate.net

For N-(6-Formyl-4-iodopyridin-2-YL)acetamide, this approach can be used to investigate the energetics of potential reactions, such as the oxidation of the formyl group or nucleophilic substitution at the iodine-bearing carbon. DFT calculations can locate the transition state structures and determine the activation energy barriers, providing insight into reaction kinetics and mechanism. rsc.org This is crucial for understanding the compound's stability and predicting its behavior under various chemical conditions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic details of a molecule, molecular modeling and dynamics simulations are used to explore its larger-scale behavior, including conformational flexibility and interactions with its environment.

For N-(6-Formyl-4-iodopyridin-2-YL)acetamide, key rotational degrees of freedom include the bonds connecting the formyl and acetamide groups to the pyridine ring. A potential energy surface scan can be performed by systematically rotating these bonds and calculating the energy at each step. This process identifies energy minima corresponding to stable conformers and the energy barriers separating them. Studies on similar acetamide-containing molecules show that different rotamers can have significantly different stabilities and properties. researchgate.net

Table 3: Representative Conformational Analysis Data

| Dihedral Angle | Relative Energy (kcal/mol) | Description |

| Py-C(formyl) | 0.0 | Most stable conformer (global minimum). The formyl group is likely coplanar with the pyridine ring to maximize conjugation. |

| Py-C(formyl) | 4.5 | Transition state for rotation of the formyl group. |

| Py-N(acetamide) | 0.8 | A low-energy conformer with a different orientation of the acetamide group relative to the ring. |

| Py-N(acetamide) | 6.0 | Transition state for acetamide group rotation, which may be higher due to steric hindrance. |

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing a more realistic description of the molecule's behavior in solution. Implicit solvation models, such as the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com

For N-(6-Formyl-4-iodopyridin-2-YL)acetamide, a polar molecule, interactions with a polar solvent like water would be significant. Solvation can affect conformational preferences, stabilizing conformers with larger dipole moments. It can also influence electronic properties by stabilizing charge separation, which in turn can alter the molecule's reactivity and spectroscopic signature. For instance, the energy of electronic transitions can shift depending on solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Table 4: Illustrative Solvent Effects on Molecular Properties

| Property | Gas Phase (Calculated) | Water (Calculated) | Interpretation |

| Dipole Moment | 3.5 D | 4.8 D | The dipole moment increases in a polar solvent due to stabilization of charge separation. |

| Relative Energy of Conformer B | +0.8 kcal/mol | +0.5 kcal/mol | A more polar conformer may become relatively more stable in a polar solvent. |

| HOMO-LUMO Gap | 5.2 eV | 5.0 eV | The energy gap may decrease slightly in a polar solvent, suggesting a potential increase in reactivity. |

Applications and Role of N 6 Formyl 4 Iodopyridin 2 Yl Acetamide in Chemical Research

A Foundational Building Block for Complex Molecular Architectures

The intrinsic reactivity of N-(6-Formyl-4-iodopyridin-2-YL)acetamide makes it an ideal building block for constructing intricate molecular designs. The formyl (aldehyde) group serves as a versatile handle for a variety of chemical transformations, while the iodo group is amenable to a range of powerful cross-coupling reactions, enabling the straightforward introduction of molecular complexity.

Precursor in the Synthesis of Polysubstituted Heterocycles

N-(6-Formyl-4-iodopyridin-2-YL)acetamide is a key precursor in the synthesis of highly substituted pyridine (B92270) derivatives and other heterocyclic systems. The pyridine ring is a common feature in many pharmaceuticals and agrochemicals, and the ability to precisely modify it at multiple positions is of great synthetic importance.

The aldehyde functionality can readily participate in reactions such as Wittig olefinations, reductive aminations, and condensations with active methylene (B1212753) compounds to build larger structures. Simultaneously, the iodine atom is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. This dual reactivity allows for a modular and efficient approach to synthesizing polysubstituted pyridines, which are often challenging to prepare through other methods.

Table 1: Key Reactions Utilizing N-(6-Formyl-4-iodopyridin-2-YL)acetamide for Heterocycle Synthesis

| Reaction Type | Functional Group Involved | Potential Transformations | Resulting Structures |

| Reductive Amination | Formyl Group | Reaction with primary or secondary amines followed by reduction. | Introduction of diverse amine-containing side chains. |

| Suzuki Coupling | Iodo Group | Reaction with boronic acids or esters. | Formation of carbon-carbon bonds with aryl or alkyl groups. |

| Sonogashira Coupling | Iodo Group | Reaction with terminal alkynes. | Introduction of alkynyl moieties. |

| Wittig Reaction | Formyl Group | Reaction with phosphorus ylides. | Formation of alkenes. |

Intermediate in the Preparation of Bioactive Compounds

The structural motifs accessible from N-(6-Formyl-4-iodopyridin-2-YL)acetamide are frequently found in biologically active compounds. Consequently, this compound serves as a critical intermediate in the synthesis of potential new therapeutic agents. Research has shown that derivatives of this scaffold can be elaborated into molecules with a range of biological activities. The acetamide (B32628) group can also play a role in molecular recognition, for instance, by forming hydrogen bonds with biological targets such as enzymes or receptors.

A Scaffold for Combinatorial Library Synthesis

The modular nature of N-(6-Formyl-4-iodopyridin-2-YL)acetamide makes it an excellent scaffold for combinatorial chemistry. By systematically reacting the formyl and iodo groups with a diverse set of building blocks, large libraries of related compounds can be rapidly synthesized.

Design and Synthesis of Diverse Chemical Libraries

The design of chemical libraries based on this scaffold allows for the exploration of a broad chemical space around a privileged pyridine core. By varying the substituents introduced at the formyl and iodo positions, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This approach is highly valuable in the early stages of drug discovery for identifying hit and lead compounds.

Methodologies for Library Generation

Modern synthetic methodologies are well-suited for generating libraries from N-(6-Formyl-4-iodopyridin-2-YL)acetamide. Parallel synthesis , where multiple reactions are carried out simultaneously in an array of reactors, allows for the efficient creation of a large number of discrete compounds. Each well of a microtiter plate can be used to perform a unique combination of reactions, leading to a diverse set of products.

Furthermore, the scaffold can potentially be adapted for solid-phase synthesis . By immobilizing the core structure onto a polymer resin, excess reagents and byproducts can be easily washed away, simplifying the purification process. Subsequent chemical transformations can be carried out on the solid support before the final product is cleaved from the resin.

Development of Chemical Probes and Imaging Agents

The development of chemical probes and imaging agents is another area where N-(6-Formyl-4-iodopyridin-2-YL)acetamide shows significant promise. Chemical probes are small molecules designed to interact with a specific biological target, allowing for the study of its function in a cellular or in vivo context.

The versatility of this compound allows for the incorporation of reporter groups, such as fluorophores or affinity tags, through reactions at the formyl or iodo positions. For example, a fluorescent dye could be attached to the scaffold to create a probe for visualizing a specific protein or cellular structure. Additionally, the iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹²⁵I, to generate radiolabeled tracers for use in imaging techniques like single-photon emission computed tomography (SPECT). The ability to systematically modify the core structure allows for the optimization of the probe's selectivity, affinity, and pharmacokinetic properties.

Precursors for Radiolabeled Compounds (e.g., Positron Emission Tomography Tracers)

The synthesis and application of radiolabeled compounds, particularly for Positron Emission Tomography (PET), is a significant area of research in medicinal chemistry and diagnostic imaging. PET tracers are molecules in which one or more atoms have been replaced by a positron-emitting radionuclide. These tracers allow for the non-invasive visualization and quantification of biochemical processes in vivo.

While pyridine-containing molecules are of interest in the development of novel PET tracers, extensive searches of chemical databases and research publications did not yield any specific studies where N-(6-Formyl-4-iodopyridin-2-YL)acetamide has been utilized as a precursor for the synthesis of such radiolabeled compounds. The presence of an iodo-substituent on the pyridine ring could theoretically offer a site for radioiodination, and the formyl group provides a handle for further chemical modification. However, no published research has explored this potential for N-(6-Formyl-4-iodopyridin-2-YL)acetamide.

Fluorescent Labeling and Sensing Applications

Fluorescent labeling is a powerful technique in biological and chemical research for the detection and visualization of specific molecules, cellular components, or chemical species. Fluorescent sensors, or chemosensors, are molecules that exhibit a change in their fluorescence properties upon binding to a target analyte.

Pyridine derivatives are known to be integral components of many fluorescent dyes and sensors due to their electronic properties and ability to coordinate with metal ions. The structural features of N-(6-Formyl-4-iodopyridin-2-YL)acetamide, such as the pyridine ring and the acetamide group, are found in various fluorescent compounds. Despite these general observations, there is no specific research in the available literature that describes the synthesis or use of N-(6-Formyl-4-iodopyridin-2-YL)acetamide for fluorescent labeling or as a fluorescent sensor. Its intrinsic photophysical properties and its potential to act as a fluorophore or a component of a larger fluorescent system have not been reported.

Future Research Directions and Outlook for N 6 Formyl 4 Iodopyridin 2 Yl Acetamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of organic synthesis is increasingly driven by the need for efficiency, cost-effectiveness, and environmental responsibility. Future research into the synthesis of N-(6-Formyl-4-iodopyridin-2-YL)acetamide should prioritize these principles. While multi-step syntheses are common for highly functionalized heterocycles, new strategies can significantly improve the accessibility of this compound.

Key areas for development include:

Green Chemistry Approaches: Research into synthetic methods that utilize water as a solvent, reduce the use of hazardous reagents, and minimize waste generation is crucial. Catalyst-free reactions, potentially conducted in aqueous media, could offer a more environmentally benign pathway. derpharmachemica.comresearchgate.net

Continuous Flow Chemistry: Industrial-scale production could be revolutionized by transitioning from batch processing to continuous flow reactors. This technology can enhance reaction efficiency, improve safety, and allow for automated control over reaction parameters, leading to higher purity and yields.

Catalytic C-H Functionalization: A forward-looking approach would involve the direct and selective introduction of the formyl and iodo groups onto a simpler N-(pyridin-2-yl)acetamide precursor. Developing novel catalyst systems for such regioselective C-H activation would represent a significant leap in synthetic efficiency, reducing the number of steps required.

| Synthetic Strategy | Objective | Potential Advantages |

|---|---|---|

| Green Chemistry | Minimize environmental impact | Reduced hazardous waste, use of safer solvents (e.g., water), improved atom economy. |

| Continuous Flow Synthesis | Improve scalability and control | Enhanced safety, higher throughput, better reaction control, and easier automation. |

| C-H Functionalization | Increase synthetic efficiency | Fewer synthetic steps, reduced need for pre-functionalized starting materials. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The trifunctional nature of N-(6-Formyl-4-iodopyridin-2-YL)acetamide offers a versatile platform for a wide array of chemical transformations. A systematic exploration of its reactivity is essential for unlocking its utility as a chemical building block.

Reactions at the Iodine Site: The carbon-iodine bond is a key site for cross-coupling reactions. Future studies should investigate its performance in well-established transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions would enable the introduction of diverse aryl, alkyl, and amino groups, generating a library of novel derivatives with potentially interesting electronic or biological properties.

Transformations of the Formyl Group: The aldehyde functionality is a gateway to numerous chemical structures. Its reduction would yield a hydroxymethyl group, while oxidation would produce a carboxylic acid. Furthermore, its participation in condensation reactions with amines or hydrazines could lead to the formation of imines and hydrazones, respectively, which are important pharmacophores. mdpi.com

Derivatization of the Acetamide (B32628) Group: The N-H bond of the acetamide can participate in hydrogen bonding, influencing the molecule's solid-state structure and interactions with biological targets. Its hydrolysis to the corresponding amine would provide another point for diversification.

Multicomponent Reactions: Investigating the compound's role in multicomponent reactions, where three or more reactants combine in a single step, could lead to the rapid assembly of complex molecular architectures with high efficiency.

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Iodine | Palladium-catalyzed cross-coupling (e.g., Suzuki) | Bi-aryl or alkyl-substituted pyridines. |

| Formyl | Condensation with hydrazines | Acylhydrazone derivatives. mdpi.com |

| Formyl | Reduction | (Hydroxymethyl)pyridine derivatives. |

| Acetamide | Hydrolysis | Amino-formyl-iodopyridine. |

Advanced Applications in Materials Science and Catalysis

The structural features of N-(6-Formyl-4-iodopyridin-2-YL)acetamide suggest its potential utility beyond traditional organic synthesis, particularly in the fields of materials science and catalysis.

Ligand Design for Coordination Polymers: The pyridine (B92270) nitrogen atom and the oxygen atoms of the formyl and acetamide groups are potential coordination sites for metal ions. This makes the molecule an attractive candidate for use as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). Future research could explore its self-assembly with various metal centers to create novel materials with tailored porosity, catalytic activity, or photoluminescent properties.

Development of Novel Catalysts: The molecule itself could serve as a precursor to organocatalysts or as a ligand scaffold for transition metal catalysts. The pyridine nucleus is a common feature in many successful catalyst designs. By modifying the functional groups, it may be possible to tune the electronic and steric properties to achieve high efficiency and selectivity in catalytic transformations.

Functional Dyes and Sensors: The extended π-system of the pyridine ring, which can be further extended through coupling reactions at the iodine site, provides a basis for developing functional dyes. The formyl and acetamide groups could act as binding sites for specific analytes, making these derivatives promising candidates for chemosensors.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The synergy between computational chemistry and experimental work is accelerating the pace of scientific discovery. Artificial intelligence (AI) and machine learning (ML) offer powerful tools for exploring the vast chemical space associated with N-(6-Formyl-4-iodopyridin-2-YL)acetamide. nih.gov

Predictive Modeling: AI/ML algorithms can be trained on existing chemical data to predict the properties, reactivity, and potential biological activity of novel derivatives synthesized from this core scaffold. slideshare.net This in silico screening can help prioritize synthetic targets, saving time and resources. springernature.com

De Novo Molecular Design: Generative AI models can design entirely new molecules based on the N-(6-Formyl-4-iodopyridin-2-YL)acetamide framework. springernature.com By defining desired properties—such as high binding affinity to a specific protein target or specific photophysical characteristics—these models can propose novel structures for synthesis and testing. nih.gov

Synthetic Route Optimization: Computational tools can assist in designing the most efficient synthetic pathways. Retrosynthesis prediction algorithms can propose viable routes, while other models can predict reaction outcomes and yields under various conditions, aiding in the development of the novel synthetic methods discussed in section 8.1.

The integration of AI and ML promises to rationalize the exploration of this compound's chemical potential, guiding researchers toward the most promising avenues for synthesis and application in a data-driven manner. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| N-(6-Formyl-4-iodopyridin-2-YL)acetamide |

| N-(pyridin-2-yl)acetamide |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-Formyl-4-iodopyridin-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a pyridine precursor (e.g., 4-iodopyridin-2-amine) and perform formylation at the 6-position using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group .

- Step 2 : Protect the amine group via acetylation (acetic anhydride or acetyl chloride in a basic solvent like pyridine) to form the acetamide moiety. Monitor reaction progress using TLC or HPLC .

- Yield Optimization : Adjust stoichiometry (e.g., excess acetylating agent) and temperature (typically 50–80°C). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the molecular structure of N-(6-Formyl-4-iodopyridin-2-yl)acetamide be confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Identify formyl proton (δ ~9.8–10.2 ppm), acetamide methyl (δ ~2.1 ppm), and pyridine ring protons (δ ~7.5–8.5 ppm).

- ¹³C NMR : Confirm formyl (δ ~190–200 ppm), iodine-substituted pyridine carbons (δ ~100–150 ppm), and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with iodine (isotopic signature) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of N-(6-Formyl-4-iodopyridin-2-yl)acetamide?

- Density Functional Theory (DFT) :

- Use B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra .

- Reactivity Analysis : Evaluate electrophilicity indices to predict sites for nucleophilic attack (e.g., formyl group) .

Q. How does the iodine substituent influence the compound’s stability and reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The 4-iodo group acts as a directing group, enabling Suzuki-Miyaura or Ullmann couplings. Monitor reactivity via kinetic studies (NMR or GC-MS) under Pd catalysis .

- Stability Tests : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess susceptibility to hydrolysis or oxidation. Use HPLC to quantify degradation products .

Q. What strategies mitigate challenges in crystallizing N-(6-Formyl-4-iodopyridin-2-yl)acetamide for X-ray analysis?

- Crystallization Techniques :

- Slow evaporation from a DMSO/water mixture (1:3) at 4°C.

- Add co-solvents (e.g., ethanol) to reduce polarity.

- Use seed crystals from analogous pyridine derivatives (e.g., N-(4-Chloropyridin-2-yl)acetamide) .

- Data Collection : Synchrotron radiation improves resolution for heavy-atom (iodine) localization .

Q. How can variable-temperature NMR elucidate conformational dynamics in N-(6-Formyl-4-iodopyridin-2-yl)acetamide?

- Experimental Design :

- Acquire ¹H NMR spectra at 25°C to 80°C (DMSO-d₆). Monitor chemical shift changes in formyl and acetamide protons to detect rotational barriers .

- Energy Barriers : Calculate using Eyring equation from coalescence temperatures. Compare with DFT-derived rotational energies .

Methodological Considerations

Q. What purification techniques are most effective for isolating N-(6-Formyl-4-iodopyridin-2-yl)acetamide from byproducts?

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) for high-purity isolation (>98%) .

- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials. Confirm purity via melting point (mp ~150–155°C) .

Q. How to design stability-indicating assays for N-(6-Formyl-4-iodopyridin-2-yl)acetamide in biological matrices?

- LC-MS/MS Method :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in acetonitrile/water.

- Quantify degradation under oxidative (H₂O₂), acidic (0.1M HCl), and thermal (60°C) stress .

Contradictions and Gaps

- Synthetic Routes : and suggest conflicting optimal temperatures for acetylation (50–80°C vs. ambient conditions). Validate via controlled experiments .

- DFT Accuracy : Discrepancies between computed and experimental spectra ( vs. 12) may arise from solvent models. Include explicit solvent molecules in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.